molecular formula C20H19F3N4O2S B305395 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B305395
M. Wt: 436.5 g/mol
InChI Key: LQXXRDWYOBUHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a potent inhibitor of BTK, a protein kinase that plays a critical role in the signaling pathways of B-cells and other immune cells. BTK inhibition by 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide leads to the downregulation of various signaling pathways involved in the proliferation and survival of cancer cells and immune cells. This ultimately leads to the death of cancer cells and the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have potent activity against B-cell malignancies and autoimmune disorders in preclinical studies. In addition, 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a favorable safety profile in animal studies. 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to have a long half-life, which may allow for less frequent dosing in clinical settings.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is its potent activity against B-cell malignancies and autoimmune disorders, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is its specificity for BTK, which may limit its efficacy in certain diseases. Additionally, further studies are needed to determine the optimal dosing and administration of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in clinical settings.

Future Directions

There are several future directions for research on 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is the investigation of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another potential direction is the investigation of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in the treatment of other autoimmune disorders, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosing and administration of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in clinical settings.
In conclusion, 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a promising small molecule inhibitor that has shown potent activity against B-cell malignancies and autoimmune disorders in preclinical studies. Further research is needed to determine the optimal dosing and administration of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in clinical settings and to investigate its potential in combination with other therapies.

Synthesis Methods

The synthesis of 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves a multistep process that includes the reaction of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)benzoyl chloride to form the intermediate compound. This intermediate is then reacted with N-(2-hydroxyethyl)acetamide to yield 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic benefits in various diseases. In preclinical studies, 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

Product Name

2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C20H19F3N4O2S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19F3N4O2S/c1-13(29-16-9-4-3-5-10-16)18-25-26-19(27(18)2)30-12-17(28)24-15-8-6-7-14(11-15)20(21,22)23/h3-11,13H,12H2,1-2H3,(H,24,28)

InChI Key

LQXXRDWYOBUHTR-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC=C3

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC=C3

Origin of Product

United States

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